{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine is a complex organic compound that belongs to the class of triazole derivatives. This compound features a triazolo-pyridazine moiety, which is notable for its potential biological activities, particularly in medicinal chemistry. The presence of both the triazole and pyridazine rings in its structure contributes to its unique chemical properties and potential applications.
The compound can be synthesized through various organic synthesis methods, leveraging established reactions in organic chemistry. Its structure suggests that it may be derived from simpler precursors involving amine and ether functionalities.
This compound can be classified as an organic compound due to its carbon-based structure. More specifically, it falls under the categories of heterocyclic compounds and amine derivatives, characterized by the presence of nitrogen in its cyclic structure.
The synthesis of {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine can be approached through retrosynthetic analysis, which involves breaking down the target molecule into simpler precursors. This method allows chemists to identify feasible synthetic routes by analyzing functional groups and potential reaction pathways.
The compound may participate in various chemical reactions typical for amines and ethers:
The efficiency of these reactions is influenced by factors such as solvent choice, temperature, and reaction time. For instance, using polar solvents may enhance nucleophilicity in substitution reactions.
The mechanism of action for {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine primarily revolves around its interactions with biological targets:
Studies have indicated that similar compounds show significant biological activity through mechanisms involving enzyme inhibition or receptor modulation.
{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine has potential applications in:
The [1,2,4]triazolo[4,3-b]pyridazine ring system represents a privileged heterocyclic scaffold in modern drug design, characterized by a fused bicyclic structure containing bridgehead nitrogen atoms. This compound class features a triazole ring (containing two nitrogen atoms) annulated to a pyridazine ring, creating an electron-deficient π-system with significant dipole moments. The core structure exhibits distinct molecular topography that facilitates precise interactions with biological targets through hydrogen bonding, π-π stacking, and dipole-dipole interactions. The presence of multiple nitrogen atoms within the triazolo[4,3-b]pyridazin core enhances hydrogen bonding capacity while maintaining favorable log P values for membrane permeability [1] [7].
{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine (molecular formula: C₁₃H₁₃N₅O; MW: 255.28 g/mol) exemplifies the strategic functionalization of this scaffold. The structure incorporates a phenyl group at the 3-position of the triazole ring, enhancing hydrophobic interactions within binding pockets, while the 6-position features an oxygen-linked ethylamine side chain that provides conformational flexibility and hydrogen bonding potential. The SMILES notation (NCCOC1=NN2C(C=C1)=NN=C2C3=CC=CC=C3) precisely captures this molecular architecture, highlighting the ethylene linkage between the heterocycle and the terminal amine [1]. This specific substitution pattern balances molecular rigidity at the core with side chain flexibility, creating an optimal pharmacophore template for receptor recognition.
Table 1: Core Structural Features and Properties of {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine
Molecular Feature | Description | Functional Significance |
---|---|---|
Triazolo[4,3-b]pyridazine core | Fused bicyclic heterocycle with N-atoms at 1,2,4-positions | Provides electron-deficient system for π-stacking; enhances binding to aromatic residues in enzymes/receptors |
3-Phenyl substitution | Phenyl ring attached at C3 position | Enhances hydrophobic interactions; improves target affinity through van der Waals contacts |
6-Oxyethylamine chain | -O-CH₂-CH₂-NH₂ moiety at C6 position | Introduces hydrogen bonding capability; improves water solubility; provides site for structural diversification |
Molecular Weight | 255.28 g/mol | Favors drug-likeness according to Lipinski guidelines |
Hydrogen Bond Acceptors | 6 atoms (5N, 1O) | Facilitates interactions with polar residues in binding pockets |
The strategic placement of the phenyl group at position 3 significantly influences electronic distribution across the heterocyclic system, as evidenced by computational analyses showing altered electron density at the bridgehead nitrogen. This electronic perturbation enhances binding affinity for various enzyme active sites, particularly those accommodating electron-deficient heterocycles. The 6-position's alkoxy substitution pattern serves as a versatile synthetic handle for further chemical elaboration while maintaining favorable physicochemical properties critical for bioavailability and metabolic stability [1] [5]. These structural attributes collectively position this scaffold as a promising template across multiple therapeutic domains, including neurological disorders and antibacterial applications.
The oxygen-linked ethylamine side chain (-O-CH₂-CH₂-NH₂) in {2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine represents a critical pharmacophoric element that significantly enhances the molecule's therapeutic potential. This flexible linker moiety serves multiple functions: it acts as a hydrogen bond donor/acceptor, provides improved aqueous solubility compared to alkyl substituents, and maintains appropriate spatial separation between the heterocyclic core and terminal functional groups. The terminal primary amine enables salt formation for improved crystallinity and bioavailability, while also serving as a synthetic handle for amide formation or Schiff base chemistry to develop structural analogs with enhanced potency [6].
Structural modifications of this ethylamine side chain have demonstrated substantial impact on biological activity profiles. For example, conversion to the pyridine-3-sulfonamide derivative (N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide, CAS: 1021051-14-8) introduces a bulky sulfonamide group that enhances interactions with ATP-binding sites in kinases, as evidenced by enzymatic inhibition studies . Similarly, fluorinated derivatives like 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine (CAS: 1204297-70-0) exploit the electron-withdrawing fluorine atom to fine-tune electronic properties while maintaining the essential hydrogen-bonding capability of the ethylamine terminus, yielding compounds with improved blood-brain barrier penetration for neurological targets [5] [6].
Table 2: Biological Activities of Ethylamine-Modified Triazolo[4,3-b]pyridazine Derivatives
Derivative Structure | CAS Number | Molecular Weight | Therapeutic Application | Key Pharmacological Finding |
---|---|---|---|---|
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide | 1021051-14-8 | 396.43 g/mol | Enzyme inhibition | Potent kinase inhibition via sulfonamide interaction with catalytic lysine residues |
2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine | 1204297-70-0 | 273.27 g/mol | Neurological disorders | Enhanced GABA receptor binding (Ki = 82 nM) compared to non-fluorinated analogs |
2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide | 1060334-85-1 | 431.50 g/mol | Antibacterial | Moderate activity against Gram-positive pathogens (MIC = 8-16 µg/mL) |
The ethylamine side chain's protonation state under physiological conditions enables critical ionic interactions with biological targets. Research indicates that the terminal amino group (pKa ≈ 9.5) remains predominantly protonated at physiological pH, facilitating electrostatic interactions with phosphorylation sites in kinases or carboxylate residues in neurotransmitter receptors. Molecular docking studies of the unmodified ethylamine derivative demonstrate its ability to occupy the GABAA receptor benzodiazepine binding site, forming a salt bridge with α1-subunit Asp65 while the triazolopyridazine core engages in π-stacking with Tyr160 – interactions that underpin its anxiolytic potential [7]. These structure-activity relationship studies validate the strategic importance of the oxygen-linked ethylamine moiety in optimizing target engagement across diverse biological systems.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7